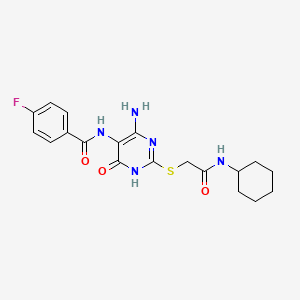

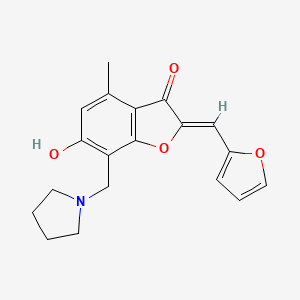

1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular formula of “this compound” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 277.1±15.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 51.6±3.0 kJ/mol and a flash point of 121.4±20.4 °C .Mecanismo De Acción

The exact mechanism of action of 1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate is not fully understood, but it is thought to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. These effects may contribute to its therapeutic effects in Parkinson's disease and depression.

Biochemical and Physiological Effects:

This compound has been found to have several biochemical and physiological effects, including increasing the levels of dopamine, norepinephrine, and serotonin in the brain, and reducing oxidative stress and inflammation. These effects may contribute to its therapeutic effects in various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its short half-life and the need for further studies to determine its safety and efficacy in humans.

Direcciones Futuras

There are several future directions for 1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate research, including further studies of its therapeutic potential in Parkinson's disease, depression, and cognitive enhancement, as well as studies of its safety and efficacy in humans. Other potential areas of research include its effects on other neurotransmitter systems, such as the glutamate and GABA systems, and its potential as a treatment for drug addiction. Additionally, further studies are needed to optimize the synthesis method and to develop new analogs of this compound with improved properties.

Métodos De Síntesis

1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate can be synthesized using a multi-step process that involves the reaction of benzofuran-2-carboxylic acid with 2-bromo-1-phenylpropan-1-one, followed by reduction with lithium aluminum hydride and acetylation with acetic anhydride. The resulting product is a white crystalline powder that is soluble in organic solvents.

Aplicaciones Científicas De Investigación

1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, depression, and cognitive enhancement. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in the substantia nigra. In studies of depression, this compound has been found to have antidepressant-like effects and to increase the levels of monoamine neurotransmitters in the brain. In cognitive enhancement research, this compound has been shown to improve memory and learning in animal models.

Propiedades

IUPAC Name |

[1-[1-(1-benzofuran-2-yl)propan-2-ylamino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-11(18-16(20)17(3,4)22-12(2)19)9-14-10-13-7-5-6-8-15(13)21-14/h5-8,10-11H,9H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGADNFKDJVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C(C)(C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)

![4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791911.png)

![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2791912.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)

![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)

![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)

![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)

![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)